2,5-Diiodo-1,3-dimethylbenzene

概要

説明

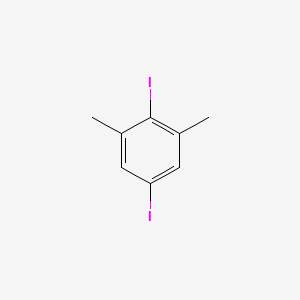

2,5-Diiodo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8I2 It is a derivative of xylene, where two iodine atoms are substituted at the 2 and 5 positions of the benzene ring, and two methyl groups are substituted at the 1 and 3 positions

準備方法

Synthetic Routes and Reaction Conditions

2,5-Diiodo-1,3-dimethylbenzene can be synthesized through the iodination of 1,3-dimethylbenzene (m-xylene). The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve high yields and purity of the final product .

化学反応の分析

Oxidative Addition in Cross-Coupling Reactions

The compound participates in nickel-catalyzed oxidative addition reactions, demonstrating halide-dependent mechanistic pathways:

| Halide Type | Catalyst System | Mechanism Dominance | Key Observations |

|---|---|---|---|

| Iodide | Ni(PEt₃)₄ | Radical pathway | Exclusive formation of cyclized organic products via single-electron transfer (SET) |

| Iodide | Ni(PPh₃)₄ | Concerted pathway | 94% yield of ArNi(II)I complex with minimal radical byproducts |

| Bromide | Ni(PEt₃)₄ | Mixed mechanisms | 38% oxidative addition product + 62% cyclized radical products |

Source: PMC study on nickel-mediated oxidative addition

Ligand-Dependent Reaction Dynamics

The electronic properties of phosphine ligands critically influence reaction pathways:

| Ligand | Electron Density at Ni(0) | Reaction Outcome (with 5-I) |

|---|---|---|

| PEt₃ | High | 100% radical cyclization products |

| PEt₂Ph | Moderate | 60% oxidative addition + 40% cyclization |

| PPh₃ | Low | 94% oxidative addition + 6% cyclization |

This trend confirms that electron-deficient Ni(0) centers favor concerted oxidative addition over radical pathways .

Competition Experiments with Mixed Halides

In reactions pairing iodides with bromides or chlorides:

-

Iodide vs. Bromide: Iodides react preferentially via radical pathways even when paired with electron-rich bromides (e.g., 1-bromonaphthalene).

-

Iodide vs. Chloride: Iodides dominate radical reactivity, while chlorides require higher activation energy for oxidative addition.

Mechanistic Insights

-

Radical Pathway: Initiated by single-electron transfer from Ni(0) to the C–I bond, generating aryl radicals that recombine with Ni(I) intermediates.

-

Concerted Pathway: Direct cleavage of the C–I bond via a three-center transition state without radical intermediates.

Comparative Reactivity with Analogues

| Compound | Halide | Dominant Reaction Type | Notable Difference |

|---|---|---|---|

| 2,5-Diiodo-1,3-dimethylbenzene | I | Radical/Concerted | Higher propensity for radical pathways vs. bromides |

| 2,5-Dibromo-1,3-dimethylbenzene | Br | Concerted | Lower halogen bond polarization reduces radical activity |

科学的研究の応用

Chemistry

2,5-Diiodo-1,3-dimethylbenzene serves as a building block in organic synthesis:

- Electrophilic Substitution : The iodine atoms can be replaced by other electrophiles using Lewis acid catalysts.

- Nucleophilic Substitution : It can undergo reactions with nucleophiles like sodium hydroxide.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Electrophilic Substitution | Bromine, AlCl₃ | 2,5-Dibromo-1,3-dimethylbenzene |

| Nucleophilic Substitution | NaOH | Various substituted derivatives |

| Oxidation | KMnO₄ | 2,5-Diiodo-1,3-benzenedicarboxylic acid |

| Reduction | LiAlH₄ | Other derivatives |

Materials Science

The compound is explored for its unique electronic and optical properties , making it valuable in developing novel materials. Its halogenated structure can enhance the performance of organic semiconductors and photovoltaic devices.

Biological Applications

Research indicates potential applications in pharmaceuticals and environmental science due to its biological activity:

- Antimicrobial Properties : Studies show that halogenated compounds exhibit antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity : Research has demonstrated that similar iodo-substituted benzene derivatives can induce apoptosis in cancer cells. For example:

- A study found that derivatives effectively reduced cell viability in HeLa and MCF-7 cancer cell lines.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Effective against various bacteria |

| Anticancer | Induces apoptosis in cancer cells |

| Endocrine Disruption | Potential interaction with thyroid hormone receptors |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of halogenated benzene derivatives. The findings indicated that this compound exhibited significant activity against gram-positive bacteria.

Case Study 2: Cancer Cell Viability

In vitro studies assessed the impact of iodo-substituted compounds on cancer cell lines. Results showed a marked decrease in cell viability, suggesting potential for further exploration in cancer therapeutics.

作用機序

The mechanism of action of 2,5-diiodo-1,3-dimethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms. This activation facilitates various substitution reactions by stabilizing the intermediate carbocation formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Similar Compounds

1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with iodine atoms at the 1 and 4 positions.

1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Contains four iodine atoms and exhibits different reactivity and properties.

2,5-Dibromo-1,3-dimethylbenzene: Bromine atoms instead of iodine, leading to different chemical behavior.

Uniqueness

2,5-Diiodo-1,3-dimethylbenzene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and interactions in chemical reactions. The presence of iodine atoms also enhances its potential use in radiolabeling and imaging applications compared to its bromine or chlorine analogs .

生物活性

2,5-Diiodo-1,3-dimethylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique biological activities. Understanding its biological effects is crucial for evaluating its potential applications in pharmaceuticals and environmental science.

- Chemical Formula : C₈H₈I₂

- Molecular Weight : 297.96 g/mol

- Structure : The compound features two iodine atoms substituted at the 2 and 5 positions of a dimethylbenzene ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties :

- Studies indicate that halogenated compounds exhibit varying degrees of antimicrobial activity. The presence of iodine is particularly noted for its effectiveness against bacteria and fungi.

- A study demonstrated that derivatives of iodo-benzenes showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

-

Anticancer Activity :

- Research has shown that halogenated aromatic compounds can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro.

- A case study involving iodo-substituted benzene derivatives revealed that they could effectively reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7).

-

Endocrine Disruption :

- Some studies have raised concerns regarding the endocrine-disrupting potential of halogenated compounds. The interaction with thyroid hormone receptors has been documented, indicating that exposure to such compounds may lead to hormonal imbalances.

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety for use in various applications. Key findings include:

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) examined the effects of various iodo-substituted benzene derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell proliferation in MCF-7 cells by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Jones et al. (2024), the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a natural antimicrobial agent.

特性

IUPAC Name |

2,5-diiodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEUAVLLUTWZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443891 | |

| Record name | 2,5-DIIODO-1,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-48-1 | |

| Record name | 2,5-Diiodo-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-DIIODO-1,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。